Indolizidinas

Indolizidines are a class of nitrogen-containing heterocyclic compounds, derived from the combination of an indole ring and a pyrrolidine ring. These unique molecular structures offer diverse applications in pharmaceuticals, agrochemicals, and materials science due to their versatile functional groups and potential for biological activity.

Typically, indolizidines feature a five-membered nitrogen-containing heterocyclic core with additional substituents that can influence their physical and chemical properties. The central indole ring imparts aromatic character, while the pyrrolidine moiety introduces further complexity, such as stereogenic centers or potential for intramolecular interactions.

In pharmaceutical research, indolizidines have shown promising activity in various therapeutic areas including anti-inflammatory, anticancer, and neuroprotective agents. Their ability to modulate multiple targets within a single molecule makes them attractive candidates for drug development. Additionally, due to their unique electronic properties, indolizidines are explored in the design of new materials with specific functionalities.

In summary, indolizidines represent an intriguing chemical class with broad potential in both pharmaceuticals and material sciences, driven by their structural diversity and functional versatility.

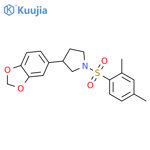

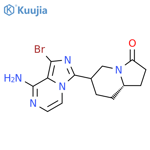

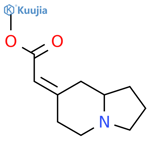

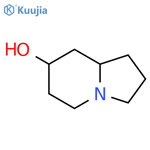

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

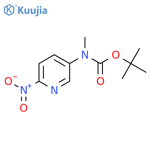

(8As)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one | 1620675-62-8 | C14H16BrN5O |

|

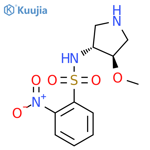

methyl 2-(7Z)-octahydroindolizin-7-ylideneacetate | 1563873-90-4 | C11H17NO2 |

|

octahydroindolizin-7-ol | 90204-25-4 | C8H15NO |

|

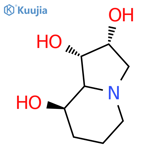

Swainsonine | 72741-87-8 | C8H15NO3 |

|

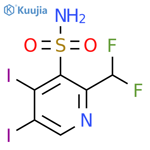

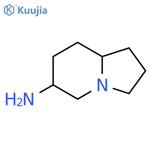

1,2,3,5,6,7,8,8a-octahydroindolizin-6-amine | 1824202-77-8 | C8H16N2 |

|

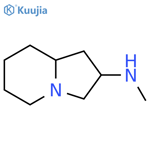

N-Methyl-octahydroindolizin-2-amine | 1545389-78-3 | C9H18N2 |

|

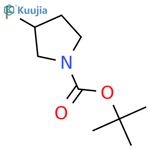

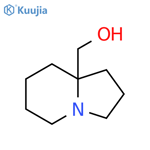

(hexahydroindolizin-8a(1H)-yl)methanol | 1788874-18-9 | C9H17NO |

|

Indolizine,octahydro-2,7-dimethyl- | 786640-32-2 | C10H19N |

|

Hexahydro-indolizin-7-one | 2407-99-0 | C8H13NO |

|

Corynoxine B | 17391-18-3 | C22H28N2O4 |

Literatura Relacionada

-

1. Book reviews

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

Fornecedores recomendados

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados